Cas no 2172596-50-6 ((4-Formylphenyl)methyl chloroformate)

(4-Formylphenyl)methyl chloroformate 化学的及び物理的性質
名前と識別子
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- (4-formylphenyl)methyl chloroformate
- EN300-1612858
- 2172596-50-6
- (4-Formylphenyl)methyl chloroformate
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- インチ: 1S/C9H7ClO3/c10-9(12)13-6-8-3-1-7(5-11)2-4-8/h1-5H,6H2
- InChIKey: NKDCSXCKCZGUAH-UHFFFAOYSA-N
- SMILES: ClC(=O)OCC1C=CC(C=O)=CC=1
計算された属性
- 精确分子量: 198.0083718g/mol
- 同位素质量: 198.0083718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- XLogP3: 2.5
(4-Formylphenyl)methyl chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612858-10.0g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1612858-0.25g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1612858-0.5g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.5g |
$1316.0 | 2023-06-04 | ||
Enamine | EN300-1612858-0.05g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.05g |
$1152.0 | 2023-06-04 | ||
Enamine | EN300-1612858-2.5g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 2.5g |
$2688.0 | 2023-06-04 | ||
Enamine | EN300-1612858-0.1g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 0.1g |
$1207.0 | 2023-06-04 | ||
Enamine | EN300-1612858-1.0g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1612858-5.0g |
(4-formylphenyl)methyl chloroformate |
2172596-50-6 | 5g |
$3977.0 | 2023-06-04 |
(4-Formylphenyl)methyl chloroformate 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
(4-Formylphenyl)methyl chloroformateに関する追加情報
Introduction to (4-Formylphenyl)methyl chloroformate (CAS No. 2172596-50-6)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (4-Formylphenyl)methyl chloroformate (CAS No. 2172596-50-6) stands out as a versatile intermediate with significant applications in organic synthesis and medicinal chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its utility in the preparation of bioactive molecules.
The molecular structure of (4-Formylphenyl)methyl chloroformate consists of a phenyl ring substituted with a formyl group at the 4-position and a chloroformate moiety at the 1-position. This arrangement imparts reactivity that makes it a valuable tool in synthetic chemistry. The formyl group is highly reactive and can participate in various condensation reactions, while the chloroformate group serves as a leaving group in nucleophilic substitution reactions. These features make it an ideal candidate for constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel methodologies for the synthesis of heterocyclic compounds, which are widely prevalent in biologically active molecules. (4-Formylphenyl)methyl chloroformate has been utilized as a key intermediate in the construction of various heterocycles, including pyrimidines, pyridines, and benzothiazoles. These heterocyclic scaffolds are fundamental components in many pharmaceuticals and agrochemicals, making this compound indispensable in synthetic laboratories.
One of the most notable applications of (4-Formylphenyl)methyl chloroformate is in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. Kinase inhibitors often require precise molecular targeting to achieve therapeutic efficacy. The reactivity of the formyl group allows for selective functionalization, enabling chemists to design inhibitors with high specificity. For instance, recent studies have demonstrated its use in the preparation of small-molecule inhibitors that selectively target tyrosine kinases, which are overexpressed in many cancer cell lines.
The compound's utility extends beyond kinase inhibitors; it has also been employed in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, making it essential to develop drugs that can interfere with these processes without causing significant side effects. Researchers have leveraged (4-Formylphenyl)methyl chloroformate to synthesize analogs of nucleoside analogs, which are known to inhibit viral polymerases. These studies highlight the compound's versatility and its potential in combating emerging viral threats.
In addition to its role in drug discovery, (4-Formylphenyl)methyl chloroformate has found applications in materials science. Its ability to undergo selective reactions with various nucleophiles makes it a valuable precursor for synthesizing functionalized polymers and coatings. These materials exhibit enhanced properties such as biodegradability, thermal stability, and mechanical strength, making them suitable for use in advanced technological applications.
The synthesis of (4-Formylphenyl)methyl chloroformate itself is an area of active research. Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For instance, catalytic methods have been explored to minimize waste and improve yields. These innovations align with the growing emphasis on green chemistry principles, ensuring that the production of this valuable intermediate is sustainable and scalable.
The future prospects for (4-Formylphenyl)methyl chloroformate are promising, with ongoing research exploring its potential in various fields. As our understanding of biological systems continues to evolve, new therapeutic targets will emerge, necessitating innovative synthetic strategies. This compound is well-positioned to play a crucial role in these endeavors due to its reactivity and versatility.
In conclusion, (4-Formylphenyl)methyl chloroformate (CAS No. 2172596-50-6) is a multifaceted chemical entity with significant implications for pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery, materials science, and beyond. As research progresses, we can expect this compound to continue playing a pivotal role in advancing scientific knowledge and technological innovation.
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